Brxlcvavconcqe-uhfffaoysa-
Overview
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Oxo-2-propenylium can be synthesized through various methods. One common approach involves the reaction of CH2CHCO (g, 2A") with specific reagents under controlled conditions. The reaction typically requires high temperatures and specific catalysts to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of 1-Oxo-2-propenylium often involves large-scale chemical reactors where the reaction conditions can be precisely controlled. The process may include steps such as purification and isolation to obtain the compound in its pure form. Specific details about the industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
1-Oxo-2-propenylium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert 1-Oxo-2-propenylium into different reduced forms.
Substitution: The compound can participate in substitution reactions where one of its atoms or groups is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes , while reduction may produce alcohols or alkanes .
Scientific Research Applications
1-Oxo-2-propenylium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemicals and materials
Mechanism of Action
The mechanism by which 1-Oxo-2-propenylium exerts its effects involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in various pathways. These interactions can lead to the formation of new chemical bonds and the modification of existing molecules .
Comparison with Similar Compounds
1-Oxo-2-propenylium can be compared with other similar compounds such as cyclopentylamine and o-toluoyl chloride . These compounds share some structural similarities but differ in their chemical properties and reactivity . The uniqueness of 1-Oxo-2-propenylium lies in its specific molecular structure and the types of reactions it can undergo.
List of Similar Compounds
- Cyclopentylamine (C5H11N)
- o-Toluoyl chloride (C8H7ClO)
These compounds provide a basis for comparison, highlighting the distinct characteristics and applications of 1-Oxo-2-propenylium.
Properties
IUPAC Name |
2-ethoxy-4-ethyl-3-phenyl-3,3a,9,9a-tetrahydropyrrolo[2,3-b]quinoxaline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c1-3-23-16-13-9-8-12-15(16)21-19-18(23)17(20(22-19)24-4-2)14-10-6-5-7-11-14/h5-13,17-19,21H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXLCVAVCONCQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2C(C(=NC2NC3=CC=CC=C31)OCC)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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